molecular formula C17H13FN2O4S B2874630 (Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid CAS No. 941942-94-5

(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid

Cat. No.: B2874630
CAS No.: 941942-94-5
M. Wt: 360.36
InChI Key: ZQWZYMVGMZLYAP-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a fluorine atom, and a methoxybenzoyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the methoxybenzoyl group: This step involves the acylation of the benzo[d]thiazole ring with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.

    Formation of the imine: The imine linkage is formed by reacting the acylated benzo[d]thiazole with an appropriate amine.

    Introduction of the acetic acid moiety: This can be achieved through a condensation reaction with a suitable acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorine atom and methoxybenzoyl group make it a useful tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of (Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxybenzoyl group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The benzo[d]thiazole ring provides structural stability and enhances the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-chloro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    (Z)-2-(4-fluoro-2-((4-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(Z)-2-(4-fluoro-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetic acid is unique due to the presence of the fluorine atom and methoxybenzoyl group, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

2-[4-fluoro-2-(4-methoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O4S/c1-24-11-7-5-10(6-8-11)16(23)19-17-20(9-14(21)22)15-12(18)3-2-4-13(15)25-17/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZYMVGMZLYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.